molecular formula C10H14N4O3 B1381375 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1707563-16-3

1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1381375
M. Wt: 238.24 g/mol
InChI Key: DTPRFIQBRHQDQL-UHFFFAOYSA-N
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Description

The compound “1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” is likely a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

While specific synthesis methods for “1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Characterization

  • Triazole derivatives, including structures similar to 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized and characterized for their antimicrobial properties. This includes the study of their infrared (IR), nuclear magnetic resonance (NMR), and mass spectral data (Holla et al., 2005).

Applications in Medicinal Chemistry

  • Triazole-4-carboxylic acids are used as scaffolds in the design of peptidomimetics or biologically active compounds. They are particularly relevant in the context of synthesizing inhibitors and modulators for various biological targets (Ferrini et al., 2015).

Use in Drug Discovery and Development

  • Triazole derivatives are promising building blocks in drug discovery, providing a variety of functional groups for synthesizing potential drug candidates. Their synthetic routes, including those for triazol-4-yl)acetic acids, have been explored for their utility in medicinal chemistry (Pokhodylo et al., 2021).

Antibacterial and Antimicrobial Properties

  • Research has shown that certain triazole derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative pathogens, including Vibrio cholerae. This highlights their potential as antimicrobial agents (Maji & Haldar, 2017).

Synthesis of Novel Compounds

  • Novel triazole derivatives have been synthesized for various applications, including as inhibitors of acetylcholinesterase, highlighting their potential in neurodegenerative disease research (Mohammadi‐Khanaposhtani et al., 2015).

Development of Bioisosteres

  • The hydroxy-1,2,3-triazole moiety, which is structurally related to triazole-4-carboxylic acids, has been studied as a bioisostere for the carboxylic acid function. This research is crucial in the development of optimized compounds for specific targets (Giraudo et al., 2018).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-7(15)13-4-2-8(3-5-13)14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPRFIQBRHQDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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